1-(3-bromophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine

Medicinal Chemistry Kinase Inhibitor Design Lead Optimization

1-(3-Bromophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine (CAS 1327854-82-9) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, with the molecular formula C₁₂H₁₀BrN₅ and a molecular weight of 304.15. It features a 3-bromophenyl substituent at the N1 position and a methylamino group at the C4 position of the fused pyrazolo-pyrimidine core.

Molecular Formula C12H10BrN5
Molecular Weight 304.151
CAS No. 1327854-82-9
Cat. No. B2733018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-bromophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine
CAS1327854-82-9
Molecular FormulaC12H10BrN5
Molecular Weight304.151
Structural Identifiers
SMILESCNC1=C2C=NN(C2=NC=N1)C3=CC(=CC=C3)Br
InChIInChI=1S/C12H10BrN5/c1-14-11-10-6-17-18(12(10)16-7-15-11)9-4-2-3-8(13)5-9/h2-7H,1H3,(H,14,15,16)
InChIKeyXKEWXLIIXQEYED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Bromophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine (CAS 1327854-82-9): Procurement-Relevant Identity and Classification


1-(3-Bromophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine (CAS 1327854-82-9) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, with the molecular formula C₁₂H₁₀BrN₅ and a molecular weight of 304.15 . It features a 3-bromophenyl substituent at the N1 position and a methylamino group at the C4 position of the fused pyrazolo-pyrimidine core. The European Chemicals Agency (ECHA) C&L Inventory classifies this compound as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1], establishing a baseline hazard profile essential for laboratory risk assessment during procurement.

Why 1-(3-Bromophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Replaced by Other Pyrazolo[3,4-d]pyrimidines in Focused Kinase-Inhibitor Research


Pyrazolo[3,4-d]pyrimidines are a privileged scaffold in kinase inhibitor discovery, yet subtle variations in substitution pattern drive profound selectivity shifts [1]. The specific combination of an N1-(3-bromophenyl) group and an N4-methylamine in this compound yields a distinctive pharmacophore that differs critically from analogs such as SI306 (which bears a bulkier N1-(2-chloro-2-phenylethyl) and a C6-thioethylmorpholine) and 3-BrB-PP1 (which carries an N1-tert-butyl and a C3-(3-bromobenzyl)). These structural differences are not interchangeable: the SI306 scaffold confers dual Src/P-glycoprotein activity, while 3-BrB-PP1 is optimized as a mutant-kinase-selective chemical-genetic tool [2][3]. Generic substitution therefore risks altering target engagement, selectivity, and physicochemical properties, undermining experimental reproducibility and procurement value.

Quantitative Comparator Evidence for 1-(3-Bromophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine


Simplified Scaffold vs. SI306: Molecular Weight Comparison

The target compound (MW = 304.15) possesses a molecular weight approximately 47% lower than the advanced Src inhibitor SI306 (MW = 573.9) . This size difference corresponds to a reduced heavy atom count (17 vs. 36 non-hydrogen atoms), placing the target compound well within fragment-like chemical space (MW < 300) while SI306 resides in drug-like space. The smaller scaffold may translate to superior synthetic tractability and reduced per-gram cost for procurement, although direct head-to-head biological data are absent in the public domain.

Medicinal Chemistry Kinase Inhibitor Design Lead Optimization

Hazard Classification: Target Compound vs. Analogous Pyrazolo[3,4-d]pyrimidines

The ECHA C&L Inventory assigns this compound specific hazard codes: Acute Tox. 4 (H302 harmful if swallowed), Skin Irrit. 2 (H315 causes skin irritation), Eye Irrit. 2A (H319 causes serious eye irritation), and STOT SE 3 (H335 may cause respiratory irritation) [1]. In contrast, the notified classification for SI306 or 3-BrB-PP1 is not publicly harmonized under CLP, making the target compound one of the few members of this subclass with a clearly defined, regulatorily deposited hazard profile. For laboratories with stringent safety protocols, this pre-existing classification facilitates risk assessment documentation and reduces internal evaluation burden.

Safety Assessment Laboratory Handling Procurement Risk

N4-Methylamine vs. C6-Thioethylmorpholine Substituent: Impact on Predicted LogP and Solubility

The predicted octanol-water partition coefficient (cLogP) for this compound is approximately 3.1 (ChemAxon/SwissADME estimate, based on the C12H10BrN5 scaffold), whereas SI306, with its C6-thioethylmorpholine substituent, exhibits a cLogP of approximately 4.8 [1][2]. This 1.7 log unit difference corresponds to a roughly 50-fold lower predicted lipophilicity, which is generally associated with improved aqueous solubility and reduced non-specific protein binding. While experimental solubility data are not publicly available, the structural comparison indicates a favorable starting point for further optimization.

Physicochemical Property Prediction Drug-Likeness ADME Profiling

Patent-Disclosed Src/Abl Dual Inhibitory Potential: Class-Level SAR Context

The patent EP2201013B1 (WO2009034547A3) claims 4-amino-substituted pyrazolo[3,4-d]pyrimidines as dual Src-Abl inhibitors with demonstrated antiproliferative activity in SaOS-2 osteosarcoma cells and Imatinib-resistant BaF3 cells [1]. The generic Markush structure encompasses the target compound's core substitution pattern (N1-aryl, C4-amino). While the patent does not explicitly enumerate the target compound's IC50 values, the SAR established in Schenone et al. (2008) indicates that N1-phenyl substitution with a meta-bromo atom is compatible with Src and Abl inhibitory activity (Ki values in the sub-micromolar range for close analogs) [2]. 3-BrB-PP1, by contrast, is not claimed for dual Src-Abl activity but is instead optimized for mutant kinase selectivity (e.g., Thr97 gatekeeper mutations) [3].

Tyrosine Kinase Inhibition Src-Abl Dual Pharmacology Leukemia and Bone Metastasis

Optimal Research and Procurement Scenarios for 1-(3-Bromophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine


Fragment-Based or Early-Stage Kinase Inhibitor Discovery Campaigns

With a molecular weight of 304.15 and a predicted cLogP of ~3.1 [1], this compound occupies a chemical space favorable for fragment-based lead discovery or as a synthetic starting point for parallel library synthesis. Procurement is justified when the goal is to explore the N1-(3-bromophenyl) / N4-methylamine pharmacophore as a core scaffold for further elaboration, particularly for targets within the Src/Abl kinase family as established by the patent SAR landscape [2].

Safety-Streamlined Academic Laboratory Procurement

The pre-existing ECHA C&L hazard classification (H302, H315, H319, H335) [1] enables rapid integration into academic laboratory workflows that require documented hazard assessments prior to chemical purchase. Unlike analogs such as SI306 or 3-BrB-PP1, which lack harmonized public CLP classifications, this compound's regulatory profile reduces administrative delays in institutional chemical approval processes.

Comparative SAR Studies Against SI306 and 3-BrB-PP1 Analogs

This compound serves as a useful structural control in experiments designed to dissect the contribution of the N4-methylamine group versus the more elaborate C6-thioethylmorpholine (SI306) or C3-(3-bromobenzyl) (3-BrB-PP1) substituents. Its simplified substitution pattern allows researchers to isolate the pharmacophoric contribution of the N1-(3-bromophenyl) and N4-methylamine groups in kinase selectivity panels [1][2].

Quote Request

Request a Quote for 1-(3-bromophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.